molecular formula C13H8IN3O B359059 1-(4-iodobenzoyl)-1H-1,2,3-benzotriazole CAS No. 332021-24-6

1-(4-iodobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B359059
CAS No.: 332021-24-6
M. Wt: 349.13g/mol
InChI Key: RHHGQRZMHFMGLG-UHFFFAOYSA-N
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Description

1-(4-Iodobenzoyl)-1H-1,2,3-benzotriazole (CAS: 332021-24-6) is a benzotriazole derivative featuring a benzotriazole core linked to a 4-iodobenzoyl group. Its molecular formula is C₁₃H₈IN₃O, with a molecular weight of 349.13 g/mol . The iodine substituent at the para position of the benzoyl moiety distinguishes it from other benzotriazole derivatives.

Properties

CAS No.

332021-24-6

Molecular Formula

C13H8IN3O

Molecular Weight

349.13g/mol

IUPAC Name

benzotriazol-1-yl-(4-iodophenyl)methanone

InChI

InChI=1S/C13H8IN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H

InChI Key

RHHGQRZMHFMGLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Ether-Substituted Benzotriazoles

Examples :

  • 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) (C₁₀H₁₁N₃O, MW 205.22 g/mol)
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) (C₁₀H₁₁N₃O, MW 205.22 g/mol)

Key Comparisons :

  • Physical Properties: Melting Points: 2b (167–169°C) and 2d (152–154°C) vs. Molecular Weight: The iodine substituent increases the target compound’s molecular weight (~349 vs. ~205 g/mol), impacting solubility and crystallinity.

Imidazole-Linked Benzotriazoles

Example :

  • 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) (C₁₄H₁₆N₆O₂, MW 300.32 g/mol) .

Key Comparisons :

  • Melting Points : 3a (167–169°C) vs. the target compound. Similar melting points suggest comparable thermal stability despite structural differences.
  • Biological Activity : Imidazole derivatives like 3a exhibit antimicrobial and antiparasitic properties due to nitro group redox activity , whereas the iodine in the target compound may confer radiopharmaceutical or heavy-atom crystallography applications.

Fluorinated Triazoles

Examples :

  • 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) (C₁₇H₁₂F₆N₄, MW 386.30 g/mol) .

Key Comparisons :

  • Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, improving metabolic stability in drug design. In contrast, iodine’s polarizability may facilitate nucleophilic substitution reactions.
  • Applications : Fluorinated triazoles are prioritized for biological testing due to enhanced bioavailability , while iodinated derivatives may serve as heavy-atom markers or in imaging.

Carboxamide-Functionalized Triazoles

Examples :

  • 1-Substituted-1H-1,2,3-triazole-4-carboxamides (e.g., compound 6a: C₁₃H₁₄N₄O₂, MW 282.28 g/mol) .

Key Comparisons :

  • Functional Groups: Carboxamide groups enhance hydrogen bonding and water solubility.
  • Biological Activity : Carboxamide derivatives show herbicidal activity , whereas the target compound’s iodine may confer unique bioactivity through halogen bonding or steric effects.

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